Traditional barrel aging entails years-long capital lockup and flavor variability. Pure whiskey lactone instantly delivers authentic woody-coconut notes, bypassing tannin astringency and extraction artifacts. • Instant profile-eliminates multi-year maturation. • Standardized cis/trans ratio for consistent batches. • Highly soluble, low use level, masks sulfurous off-notes. • Ideal for beverages, fragrances, and savory applications.
Whiskey lactone (5-butyl-4-methyldihydro-2(3H)-furanone, CAS 39212-23-2) is a high-impact cyclic lactone utilized in the flavor and fragrance industry to impart authentic woody, roasted, and coconut notes. Commercially available as a mixture of cis and trans isomers, it serves as the primary aromatic marker of oak barrel aging. For industrial buyers, procuring pure whiskey lactone provides a highly standardized, instantly soluble flavor compound that bypasses the multi-year time constraints, supply chain bottlenecks, and batch-to-batch variability inherent in traditional wood maturation processes[1].
Substituting whiskey lactone with generic aliphatic lactones, such as gamma-nonalactone, fails because the latter provides a flat, fruity-coconut profile lacking the complex, earthy-woody depth required for authentic barrel-aged profiles [1]. Conversely, relying on natural oakwood extracts introduces severe processability challenges; extracts contain highly variable concentrations of ellagitannins that increase unwanted astringency and bitterness [2]. Furthermore, natural extracts suffer from inconsistent cis/trans isomer ratios depending on the oak species and toasting level, making pure, synthetic whiskey lactone a more reliable choice for reproducible, scalable beverage and fragrance manufacturing [1].
The commercial value of whiskey lactone is heavily dependent on its isomer ratio. The naturally dominant cis-isomer exhibits an odor detection threshold of 20 μg/L in a 12% alcohol solution, whereas the trans-isomer requires 130 μg/L to reach detection [1]. Procuring a whiskey lactone product with a high cis-isomer concentration allows formulators to achieve the target aromatic impact at a fraction of the dosage, significantly reducing raw material costs and minimizing solvent load in the final formulation [1].
| Evidence Dimension | Odor Detection Threshold (in 12% v/v alcohol) |
| Target Compound Data | cis-Whiskey lactone: 20 μg/L |
| Comparator Or Baseline | trans-Whiskey lactone: 130 μg/L |
| Quantified Difference | 6.5-fold higher aromatic potency for the cis-isomer |
| Conditions | Sensory evaluation in dilute alcohol solution (12% v/v) |
Buyers must verify the cis/trans ratio of CAS 39212-23-2, as higher cis-content directly translates to lower required dosing and higher cost-efficiency per batch.
When formulators use natural oak extracts to achieve woody notes, they inadvertently co-extract ellagitannins, which have a strong positive correlation (R = 0.599, p < 0.001) with perceived astringency and bitterness [1]. Pure whiskey lactone (CAS 39212-23-2) delivers 100% of the active volatile aroma without introducing any non-volatile polyphenols [1]. This decoupling of aroma from mouthfeel allows for precise flavor standardization across massive production volumes without altering the physical or textural properties of the beverage.
| Evidence Dimension | Co-extracted Astringent Compounds (Ellagitannins) |
| Target Compound Data | Pure Whiskey Lactone: 0% ellagitannins (pure volatile aroma) |
| Comparator Or Baseline | Natural Oak Extract: High, variable ellagitannin load (correlates with astringency R=0.599) |
| Quantified Difference | Complete elimination of tannin-induced astringency |
| Conditions | Beverage formulation and sensory profiling |
Procuring the pure chemical isolate prevents the unwanted mouthfeel alterations and batch variability associated with raw botanical extracts.
Beyond its primary use as a flavor contributor, whiskey lactone demonstrates significant utility in off-flavor masking. Patent data indicates that lactone-based fragrances, including whiskey lactone, provide quantifiably greater odor control against sulfurous and amine-based off-notes (e.g., 4-methyl-4-mercaptopentan-2-one) compared to general fragrances [1]. When formulated at 20-40 wt% alongside alcohol-based fragrances, whiskey lactone exhibits a synergistic masking effect, effectively neutralizing the 'fishy' or 'dirty' off-notes inherent in certain protein-rich or functional food bases [1].
| Evidence Dimension | Off-Flavor Masking Efficacy |
| Target Compound Data | Lactone-inclusive fragrance blend (20-40 wt% lactone) |
| Comparator Or Baseline | General fragrance (lactone-free) |
| Quantified Difference | Significant synergistic enhancement in odor suppression |
| Conditions | Application in food matrices containing sulfurous/amine off-odors |
Industrial buyers formulating functional foods or alternative proteins can leverage this compound not just for flavor addition, but as a functional masking agent.
Where this compound is the right choice: Ideal for large-scale beverage manufacturers seeking to impart authentic barrel-aged profiles (woody, coconut, vanilla) instantly, without the multi-year capital lockup, tannin extraction, or volumetric losses (angel's share) associated with physical oak barrels [1].
Where this compound is the right choice: Highly effective as a functional ingredient in savory or protein-heavy matrices where its synergistic masking properties neutralize sulfurous or fishy off-notes, improving overall consumer acceptance without altering the product's physical texture[2].
Where this compound is the right choice: A highly effective choice for perfumers requiring a sophisticated, earthy-coconut base note. Unlike generic gamma-nonalactone, whiskey lactone provides a dry, woody nuance that anchors oriental and gourmand compositions without becoming overly sweet [3].
Irritant